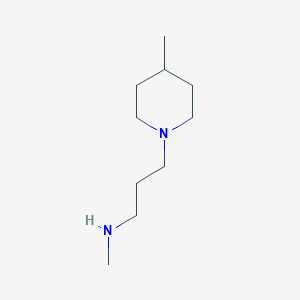
N-Methyl-3-(4-methyl-1-piperidinyl)-1-propanamine
Descripción general
Descripción
N-Methyl-3-(4-methyl-1-piperidinyl)-1-propanamine is a useful research compound. Its molecular formula is C10H22N2 and its molecular weight is 170.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It is suggested that compounds with a primary or secondary amino group, such as this one, are often involved in inhibiting dpp-iv .
Mode of Action
It is known that the compound has a molecular formula of c 26 h 38 in 5 o , which may provide some insight into its interactions with its targets.
Biochemical Pathways
It is noted that similar compounds have shown significant improvement in erectile function score after 12 and 24 weeks of treatment .
Pharmacokinetics
The molecular formula c 26 h 38 in 5 o may provide some clues about its pharmacokinetic properties.
Result of Action
It is noted that similar compounds have resulted in significant improvement in erectile function score after 12 and 24 weeks of treatment .
Action Environment
It is noted that similar compounds have a longer duration of action that enables a once-daily dosing .
Actividad Biológica
N-Methyl-3-(4-methyl-1-piperidinyl)-1-propanamine, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its piperidine ring with a methyl group at the nitrogen atom and a propanamine side chain. This structure contributes to its pharmacological properties, influencing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. It is believed to function as a modulator of neurotransmission, particularly in the central nervous system (CNS). The compound may exhibit agonistic or antagonistic effects depending on the specific receptor it targets.
1. Neuropharmacological Effects
Research indicates that this compound has significant neuropharmacological effects:
- Dopaminergic Activity : It may enhance dopaminergic signaling, which is crucial for mood regulation and cognitive functions.
- Antidepressant Potential : Preliminary studies suggest that this compound could exhibit antidepressant-like effects in animal models, making it a candidate for further investigation in mood disorders.
2. Anti-inflammatory Properties
Emerging evidence suggests that this compound possesses anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating potential applications in inflammatory diseases.
Case Studies
Several studies have explored the biological activity of this compound:
Study 1: Neuropharmacological Assessment
A study conducted on rodent models evaluated the impact of this compound on behavior indicative of anxiety and depression. Results showed a significant reduction in anxiety-like behaviors when administered at varying doses, suggesting its potential as an anxiolytic agent.
Study 2: Inflammatory Response Modulation
In vitro experiments using RAW 264.7 macrophages treated with lipopolysaccharides (LPS) revealed that this compound significantly decreased nitric oxide production and inflammatory markers compared to control groups. This supports its role as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
N-methyl-3-(4-methylpiperidin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-10-4-8-12(9-5-10)7-3-6-11-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEVUSYBKLMCQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















